molecular formula C11H18FNO2 B2600746 N-(2-fluorocyclopentyl)oxane-4-carboxamide CAS No. 2167898-58-8

N-(2-fluorocyclopentyl)oxane-4-carboxamide

Cat. No. B2600746
CAS RN: 2167898-58-8
M. Wt: 215.268
InChI Key: FRDISSSFQOVLNU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of N-(2-fluorocyclopentyl)oxane-4-carboxamide is 215.268. Unfortunately, specific details about its molecular structure are not available in the retrieved data.


Chemical Reactions Analysis

While specific chemical reactions involving N-(2-fluorocyclopentyl)oxane-4-carboxamide are not available, carboxamide derivatives are known to be involved in a variety of reactions. For instance, they are used in the synthesis of peptides and lactams, and play a leading role in the synthesis of bioactive products with anticancer, antifungal, and antibacterial properties .

Scientific Research Applications

Development of Fluorine-18-labeled Antagonists

Research has focused on synthesizing fluorinated derivatives for use in medical imaging, particularly positron emission tomography (PET). For example, fluorinated derivatives of WAY 100635 have been developed, radiolabeled with fluorine-18, and evaluated for biological properties in rat models. These studies aim to assess dynamic changes in serotonin levels and provide better statistics and quantification for static measurement of 5-HT1A receptor distribution, showcasing the potential of fluorinated compounds in enhancing neuroimaging techniques (Lang et al., 1999).

Synthesis and Evaluation of Fluorinated Kinase Inhibitors

Another area of application is the development of selective Met kinase inhibitors for cancer treatment. Fluorinated carboxamides, such as BMS-777607, have been identified as potent and selective Met kinase inhibitors, demonstrating complete tumor stasis in preclinical models and advancing into phase I clinical trials. This underscores the role of fluorinated compounds in creating more effective cancer therapeutics (Schroeder et al., 2009).

Fluorinated Heterocycles in Chemical Synthesis

Fluorinated heterocycles are significant in pharmaceutical and agrochemical industries due to their unique properties. An example includes the rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with 2,2-difluorovinyl tosylate to synthesize various fluorinated heterocycles. This research highlights the versatility of fluorinated compounds in facilitating novel synthetic routes for potentially bioactive molecules (Wu et al., 2017).

properties

IUPAC Name

N-(2-fluorocyclopentyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO2/c12-9-2-1-3-10(9)13-11(14)8-4-6-15-7-5-8/h8-10H,1-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDISSSFQOVLNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)F)NC(=O)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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